Tribenoside

Description

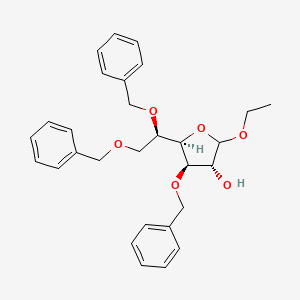

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLNJSBQMBKOJH-VIVFLBMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-32-4 |

Source

|

| Record name | Tribenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenoside [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribenoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N0Y673NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Tribenoside's Mechanism of Action in the Vascular Endothelium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside is a synthetic glucofuranoside derivative with a multifaceted pharmacological profile, primarily recognized for its venotonic and vasoprotective properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying tribenoside's action on the vascular endothelium. While extensive clinical use supports its efficacy in treating venous disorders, the precise signaling pathways and quantitative effects at the cellular level of the endothelium are still being elucidated. This document synthesizes the available preclinical and clinical data, details relevant experimental protocols for future research, and visualizes the current understanding of its mechanism of action.

Core Pharmacological Actions on the Vascular Endothelium

Tribenoside exerts its therapeutic effects through a combination of anti-inflammatory actions, modulation of vascular permeability and tone, and promotion of extracellular matrix remodeling. These effects collectively contribute to the restoration of vascular integrity and function.

Anti-inflammatory Effects

Tribenoside demonstrates significant anti-inflammatory properties by inhibiting the release and action of key inflammatory mediators that act on the vascular endothelium.[1][2][3]

-

Inhibition of Vasoactive Amines and Peptides: Tribenoside has been shown to inhibit the release of histamine, serotonin, and bradykinin.[1][3] These mediators are potent inducers of vasodilation and increased vascular permeability, key events in the inflammatory cascade. While the precise IC50 values for these inhibitory effects specifically in endothelial cells are not well-documented in publicly available literature, the amine-release inhibitory properties of tribenoside are a recognized component of its mechanism.[4]

-

Modulation of Prostaglandin Synthesis: Tribenoside is reported to have an inhibitory effect on prostaglandins, which are critical lipid mediators of inflammation that cause vasodilation, increase blood flow, and enhance vascular permeability.[3] However, some studies suggest that tribenoside does not affect the prostaglandin-synthetase system, indicating its anti-inflammatory action may be independent of direct cyclooxygenase (COX) inhibition.[4][5] Further investigation is required to clarify the exact mechanism.

Effects on Vascular Permeability and Tone

A primary therapeutic benefit of tribenoside is its ability to reduce capillary permeability and improve vascular tone.[1][2][3]

-

Decreased Capillary Permeability: By counteracting the effects of inflammatory mediators like histamine and bradykinin, tribenoside helps to stabilize the endothelial barrier, preventing excessive leakage of fluid into the surrounding tissues and thus reducing edema.[1][3]

-

Enhanced Venous Tone: Tribenoside is classified as a venotonic agent, meaning it improves the tone of venous walls.[3] This action helps to reduce venous stasis and blood pooling, which are characteristic features of chronic venous insufficiency.[3]

Extracellular Matrix Remodeling and Wound Healing

Tribenoside plays a significant role in the repair and maintenance of the vascular basement membrane, a critical component of the endothelial barrier.

-

Upregulation of Laminin α5: A key finding is that tribenoside significantly upregulates the expression of laminin α5, a major component of the basement membrane.[6] In an in vitro study on HaCaT cells (a human keratinocyte cell line), tribenoside treatment resulted in a four-fold increase in the expression of laminin α5.[6] Laminins are crucial for cell adhesion, migration, and the structural integrity of the basement membrane. This effect is thought to contribute to the reconstruction of the basement membrane during the wound healing process in conditions like hemorrhoids.[6]

Quantitative Data

The following table summarizes the key quantitative finding related to tribenoside's mechanism of action. It is important to note that data directly from vascular endothelial cell studies are limited.

| Parameter | Effect of Tribenoside | Cell Type | Fold Change / IC50 | Reference |

| Laminin α5 mRNA Expression | Upregulation | HaCaT | 4-fold increase | [6] |

Signaling Pathways

The precise signaling pathways modulated by tribenoside in vascular endothelial cells are not fully characterized. Based on its known effects, several pathways are likely to be involved.

Proposed Anti-inflammatory Signaling

The inhibition of histamine and bradykinin release suggests an upstream effect on mast cell degranulation and other inflammatory cell activation processes that indirectly affect the endothelium. Within the endothelium, these mediators would typically activate G-protein coupled receptors, leading to downstream signaling cascades involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). By reducing the levels of these agonists, tribenoside likely dampens these cascades.

Extracellular Matrix Remodeling Pathway

Tribenoside's induction of laminin α5 expression suggests an influence on transcriptional regulation within endothelial or surrounding cells. This could involve signaling pathways that regulate gene expression related to basement membrane synthesis and repair.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tribenoside's effects on the vascular endothelium.

Laminin α5 Expression Analysis in Endothelial Cells (Hypothetical Protocol)

This protocol is adapted from the study on HaCaT cells and tailored for use with human umbilical vein endothelial cells (HUVECs).[6]

-

Cell Culture:

-

Culture primary HUVECs in EGM-2 endothelial cell growth medium supplemented with the provided growth factors.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Use cells between passages 3 and 6 for experiments.

-

-

Tribenoside Treatment:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Prepare stock solutions of tribenoside in DMSO.

-

Treat cells with varying concentrations of tribenoside (e.g., 1, 10, 30 µM) or vehicle control (DMSO) for 24 hours.

-

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for human laminin α5 (LAMA5) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Immunocytochemistry:

-

Grow HUVECs on glass coverslips and treat with tribenoside as described above.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.

-

Incubate with a primary antibody against laminin α5.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips and visualize using a fluorescence or confocal microscope.

-

In Vitro Endothelial Cell Migration (Scratch) Assay

This assay is used to assess the effect of tribenoside on endothelial cell migration, a key process in wound healing and angiogenesis.[7]

-

Cell Seeding: Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Scratch Creation: Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of tribenoside or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion and Future Directions

Tribenoside's mechanism of action in the vascular endothelium is complex, involving anti-inflammatory effects, reduction of vascular permeability, and promotion of basement membrane repair. The upregulation of laminin α5 is a significant molecular finding that provides a basis for its wound healing and vasoprotective properties.

However, there is a clear need for further research to fully elucidate its mechanism. Future studies should focus on:

-

Quantitative analysis of tribenoside's inhibitory effects on histamine, bradykinin, and prostaglandin pathways specifically in endothelial cells to determine IC50 values.

-

Investigation of specific signaling pathways in endothelial cells, such as the role of tribenoside in modulating VEGF signaling, eNOS activation, and the expression of adhesion molecules like ICAM-1 and VCAM-1.

-

Elucidation of the transcriptional regulation leading to increased laminin α5 expression.

-

In vivo studies using models of vascular inflammation and permeability to correlate the in vitro findings with physiological effects.

A deeper understanding of these molecular mechanisms will be invaluable for optimizing the therapeutic use of tribenoside and for the development of new drugs targeting the vascular endothelium.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mast cell disruption and histamine release in rat anaphylaxis in vitro. Comparison with compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Compound 48/80-induced secretion of histamine from rat peritoneal mast cells depends on a tryptase controlled step also leading to chymase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of histamine release by compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Tribenoside for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Tribenoside (ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside), a synthetic glycoside derivative. Tribenoside is recognized for its vasoprotective, anti-inflammatory, analgesic, and wound-healing properties, making it a compound of significant interest in pharmaceutical research.[1][2] Formulations containing Tribenoside are utilized in the treatment of hemorrhoids and chronic venous insufficiency.[1][3] This document consolidates essential data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Physicochemical Properties of Tribenoside

The physicochemical characteristics of an active pharmaceutical ingredient are fundamental to understanding its behavior, from formulation development to its pharmacokinetic and pharmacodynamic profile.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Tribenoside compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₄O₆ | [1][4][5] |

| Molecular Weight | 478.58 g/mol | [3][6][7] |

| Appearance | Yellowish to pale yellow, clear, viscous liquid. | [3][8] |

| Boiling Point | 270-275°C at 1 mmHg; 270-280°C at 1.2 mmHg. | [3][6] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted); 1.02-1.10 g/mL. | [6][8] |

| pKa | 12.28 - 13.01 ± 0.70 (Predicted, Acidic). | [3][6][7][9] |

| LogP (o/w) | 3.9 - 4.62 (Calculated). | [4][7] |

| Purity | ≥95% (mixture of α- and β-anomers); ≥96% (HPLC). | [1][8] |

| Optical Rotation | [α]D²⁶ +8° (chloroform); [α]D²⁰ = -31 to -40º (c=1 in MeOH). | [3][8] |

| Storage Temperature | Recommended at -20°C for long-term stability. | [1][3][5][6] |

Solubility Profile

The solubility of Tribenoside is a critical parameter for its formulation and delivery.

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble. | [3][6] |

| Organic Solvents | Very soluble in acetone, methanol, and methylene chloride. | [3][6] |

| Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). | [1] | |

| Aromatic Hydrocarbons | >100 mg/mL in toluene. | [5] |

Experimental Protocols

This section details the methodologies for the synthesis of Tribenoside and the determination of its key physicochemical properties.

Synthesis of Tribenoside: A Generalized Protocol

The synthesis of Tribenoside involves a multi-step chemical process, typically starting from a glucose derivative.[10][11] The following protocol is a generalized representation based on published methods.[3][11][12]

-

Benzylation of the Glucofuranose Core:

-

Start with 1,2-O-isopropylidene-α-D-glucofuranoside as the precursor.

-

React the precursor with benzyl chloride (BnCl) in the presence of a strong base like sodium hydroxide (NaOH) in a solvent such as dimethyl sulfoxide (DMSO).[11] This step introduces the three benzyl groups at the 3, 5, and 6 positions, yielding 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside.[11]

-

-

Hydrolysis (Deprotection):

-

Ethylation (Glycoside Formation):

-

Purification:

Determination of Physicochemical Properties

a) Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[13]

-

Preparation: Prepare solutions of the test solvent (e.g., water, ethanol, DMSO).

-

Saturation: Add an excess amount of Tribenoside to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.[13]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the sample to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of Tribenoside in the supernatant using a validated analytical method, such as HPLC with UV detection.[14][15]

-

Calculation: The determined concentration represents the solubility of Tribenoside in that specific solvent at the tested temperature.

b) Partition Coefficient (LogP)

The n-octanol/water partition coefficient is a measure of a compound's lipophilicity.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.

-

Partitioning: Dissolve a known amount of Tribenoside in the aqueous phase. Mix this solution with an equal volume of the pre-saturated n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of Tribenoside in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Mechanism of Action & Signaling Pathways

Tribenoside exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its anti-inflammatory and vasoprotective activities.[17][18] It reduces vascular permeability and edema, stabilizes capillary walls, and promotes the healing of wounded tissue.[5][17][19]

A key aspect of its anti-inflammatory action is the inhibition of various pro-inflammatory mediators.[17][18] Tribenoside has been shown to inhibit the release of histamine and bradykinin.[17][18] Furthermore, its anti-inflammatory effects are attributed to the blockage of prostaglandin synthesis through the inhibition of the cyclooxygenase (COX) enzyme.[4] It also stimulates the production of laminin, a crucial protein for repairing the basement membrane during wound healing.[2]

Caption: Anti-inflammatory mechanism of Tribenoside.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of Tribenoside's solubility using the shake-flask method, a fundamental experiment in physicochemical profiling.

Caption: Workflow for solubility determination.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Tribenoside - Wikipedia [en.wikipedia.org]

- 3. Tribenoside | 10310-32-4 [chemicalbook.com]

- 4. Tribenoside | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Tribenoside | 10310-32-4 | >98% [smolecule.com]

- 6. 10310-32-4 CAS MSDS (Tribenoside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tribenoside [drugcentral.org]

- 8. chemimpex.com [chemimpex.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. nbinno.com [nbinno.com]

- 11. caod.oriprobe.com [caod.oriprobe.com]

- 12. CN112028947A - Synthetic method of tribenoside - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rroij.com [rroij.com]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. What is the mechanism of Tribenoside? [synapse.patsnap.com]

- 18. What is Tribenoside used for? [synapse.patsnap.com]

- 19. medkoo.com [medkoo.com]

Tribenoside: A Deep Dive into its Discovery and Scientific Evolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, historical scientific context, and mechanisms of action of tribenoside, a synthetic glucofuranoside derivative with a multifaceted pharmacological profile. Developed in the 1950s, tribenoside has carved a niche in the therapeutic landscape, primarily for the management of venous disorders, most notably hemorrhoids. This document delves into the seminal research that elucidated its properties, the experimental methodologies employed, and the evolution of its clinical application, offering a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Historical Context: A Journey from Bench to Bedside

Tribenoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, was first synthesized and developed in the 1950s by scientists at Ciba-Geigy (now Novartis).[1] The initial impetus for its development was the search for novel compounds with vasoprotective and anti-inflammatory properties. The scientific climate of the mid-20th century was characterized by a burgeoning interest in the role of inflammation and vascular dysfunction in a range of pathologies, providing a fertile ground for the investigation of molecules like tribenoside.

The foundational pharmacological activities of tribenoside were extensively characterized in a landmark 1977 publication by R. Jaques.[2] This seminal work described its unique spectrum of activities, including anti-inflammatory, mild analgesic, antitoxic, and wound-healing properties.[2] A key early discovery was its venotropic effects, demonstrating its ability to improve vascular tone and reduce capillary permeability. This laid the groundwork for its clinical investigation in venous insufficiency and hemorrhoidal disease.

The first patent describing the synthesis of tribenoside was US Patent 3,157,634. This document outlines the chemical processes for producing the compound, marking a significant milestone in its journey towards becoming a therapeutic agent. While initially explored for a variety of inflammatory conditions, its efficacy in treating the symptoms of hemorrhoids, such as swelling and bleeding, led to its primary clinical application. In 1999, it was first marketed as an oral treatment for hemorrhoids in Japan.[1] Over the decades, tribenoside has been predominantly formulated for topical application, often in combination with a local anesthetic like lidocaine, to provide symptomatic relief from hemorrhoids.[3][4]

Preclinical Pharmacology: Unraveling the Multifaceted Mechanism of Action

The therapeutic effects of tribenoside are underpinned by a combination of anti-inflammatory, wound-healing, and venotonic properties. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), a notable characteristic of tribenoside is that it does not inhibit the prostaglandin-synthetase system, suggesting a distinct mechanism of action.[2]

Anti-inflammatory Effects

Tribenoside exerts its anti-inflammatory action by inhibiting the release of key endogenous mediators of inflammation. Preclinical studies have demonstrated its ability to antagonize the effects of histamine, bradykinin, and serotonin. This inhibition of inflammatory mediators contributes to the reduction of edema, swelling, and pain associated with inflammatory conditions.

Wound-Healing Properties and Basement Membrane Restoration

A pivotal aspect of tribenoside's mechanism of action is its role in promoting wound healing, particularly through its influence on the basement membrane, a specialized extracellular matrix that provides structural support to tissues. In vitro studies using human epidermal cells have shown that tribenoside significantly upregulates the transcription of laminin α5.[4][5] Laminins are crucial components of the basement membrane, and the α5 chain is integral to the formation of stable, functional basement membrane structures.[6][7][8] By stimulating the production of laminin α5, tribenoside facilitates the reconstruction and repair of the basement membrane, a process essential for the healing of damaged tissues, such as in hemorrhoidal disease.[4][5]

Venotonic and Vasoprotective Effects

Tribenoside has been shown to improve microcirculation and vascular tone. It reduces capillary permeability and fragility, thereby preventing leakage of fluids into the surrounding tissues and reducing edema. These vasoprotective effects are central to its therapeutic utility in venous disorders.

Experimental Protocols

Original Synthesis of Tribenoside (as per US Patent 3,157,634)

The synthesis of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside (tribenoside) described in US Patent 3,157,634 involves the reaction of 3,5,6-tri-O-benzyl-D-glucose with ethanol in the presence of an acid catalyst. The general steps are outlined below:

Starting Material: 3,5,6-tri-O-benzyl-D-glucose

Reaction Steps:

-

Glycosidation: 3,5,6-tri-O-benzyl-D-glucose is dissolved in a suitable solvent, such as ethanol.

-

Acid Catalysis: An acid catalyst, for example, a solution of hydrogen chloride in ethanol, is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to facilitate the formation of the ethyl glycoside.

-

Neutralization and Workup: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate.

-

Extraction and Purification: The product is then extracted using an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by methods such as recrystallization or chromatography to yield the final tribenoside product.

Note: This is a generalized description. For precise molar ratios, reaction times, temperatures, and purification details, consulting the original patent document is recommended.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of tribenoside.

Table 1: Preclinical Efficacy of Tribenoside

| Parameter | Model/Assay | Treatment | Result | Reference |

| Laminin α5 Expression | Human Epidermal Cells (in vitro) | Tribenoside | 4-fold increase in transcription compared to control | [4] |

| Anti-inflammatory Activity | Various preclinical models | Tribenoside | Inhibition of histamine, bradykinin, and serotonin release |

Table 2: Clinical Efficacy of Tribenoside and Tribenoside/Lidocaine Combination in Hemorrhoids

| Study | N | Treatment Groups | Key Outcomes | Results |

| Moggian, 1973 | 67 | Tribenoside + Lidocaine suppositories vs. Lidocaine only vs. Hydrocortisone 1% | Improvement in subjective and objective symptoms (4-point scale) | Tribenoside + Lidocaine significantly improved both subjective (mean score change: 4.38, p<0.01) and objective (mean score change: 1.95, p<0.01) symptoms. Lidocaine only improved subjective symptoms (p<0.01).[9] |

| Various Comparative Studies | >2500 (globally) | Tribenoside + Lidocaine (cream/suppositories) | Onset of symptom relief and overall efficacy | Rapid improvement in subjective and objective symptoms within 15-30 minutes. Globally positive results in 80.7% of patients.[9] |

| Comparative Studies | - | Tribenoside + Lidocaine cream vs. Lidocaine and corticosteroid preparations | Statistical significance of results | Statistically significant (p<0.01) better results for the combination compared to lidocaine and corticosteroid-containing preparations.[9] |

| Delarue et al. | 40 (pregnant/postpartum women) | Oral tribenoside (400 mg, 2-6 times daily) +/- topical tribenoside + lidocaine | Patient satisfaction | 15 patients satisfied, 18 moderately satisfied, 7 poorly satisfied. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a conceptual experimental workflow related to tribenoside's mechanism of action.

Tribenoside's Influence on Basement Membrane Repair

Caption: Tribenoside promotes basement membrane repair by upregulating laminin α5 expression.

Anti-inflammatory Mechanism of Tribenoside

Caption: Tribenoside inhibits the release of inflammatory mediators from mast cells.

Conceptual Workflow for Investigating Tribenoside's Efficacy

Caption: A conceptual workflow for the development and evaluation of tribenoside.

References

- 1. CN112028947A - Synthetic method of tribenoside - Google Patents [patents.google.com]

- 2. The pharmacological activity of tribenoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tribenoside and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. scispace.com [scispace.com]

- 6. Laminin α5 guides tissue patterning and organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Laminin α Chains: Expression, Developmental Transitions, and Chromosomal Locations of α1-5, Identification of Heterotrimeric Laminins 8–11, and Cloning of a Novel α3 Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The laminin alpha chains: expression, developmental transitions, and chromosomal locations of alpha1-5, identification of heterotrimeric laminins 8-11, and cloning of a novel alpha3 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

Early Pharmacological Effects of Tribenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenoside, a synthetic glucofuranoside derivative, emerged in early pharmacological studies as a compound with a unique spectrum of activities, positioning it as a therapeutic agent for vascular disorders such as hemorrhoids and chronic venous insufficiency. Unlike corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) of its time, early research highlighted that Tribenoside was notably free from significant untoward effects on the gastrointestinal system. This guide provides an in-depth technical overview of the foundational studies that elucidated the core pharmacological effects of Tribenoside, focusing on its anti-inflammatory, veno-protective, and wound-healing properties. All quantitative data is summarized for comparative analysis, and where available, detailed experimental protocols are provided.

Anti-inflammatory Effects

Early investigations revealed Tribenoside's significant anti-inflammatory properties, attributed primarily to its ability to antagonize endogenous mediators of inflammation and stabilize cell membranes.

Inhibition of Inflammatory Mediators

Tribenoside demonstrated a marked ability to inhibit the release and effects of key inflammatory mediators, including histamine and bradykinin. This action is central to its therapeutic efficacy in reducing edema and other inflammatory symptoms.

A foundational method to quantify the amine-release-inhibitory properties of Tribenoside involved the use of isolated rat peritoneal mast cells.

-

Cell Isolation: Peritoneal mast cells were harvested from rats by peritoneal lavage.

-

Inducing Agent: Compound 48/80, a potent histamine-releasing agent, was used to challenge the mast cells.

-

Treatment: Mast cell suspensions were incubated with varying concentrations of Tribenoside prior to the addition of Compound 48/80.

-

Quantification: Histamine content in the supernatant was measured fluorometrically following the reaction. The percentage of inhibition was calculated by comparing the amount of histamine released in the presence and absence of Tribenoside.

| Compound | Cell Type | Inducing Agent | EC50 | Source |

| Tribenoside | Rat Peritoneal Cells | Compound 48/80 | 10 µg/ml | [cite: Rüegg & Jaques, 1974] |

Carrageenan-Induced Paw Edema Model

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Procedure: A sub-plantar injection of a 1% carrageenan suspension is administered into the right hind paw of the rats.

-

Treatment: Tribenoside is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

-

Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to a control group that receives only the vehicle.

Veno-Protective and Vascular Effects

Tribenoside's efficacy in treating venous disorders stems from its multifaceted effects on the vasculature, including enhancing venous tone and reducing capillary permeability.

Enhancement of Venous Tone

Early in vitro studies demonstrated that Tribenoside could induce contractions in isolated venous preparations, indicating a direct venotonic effect.

-

Tissue Preparation: Segments of veins (e.g., porcine mesenteric or saphenous veins) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Treatment: After an equilibration period, various concentrations of Tribenoside are added to the organ bath.

-

Measurement: Changes in the tension of the venous segments are recorded using an isometric force transducer. The contractile response to an agonist (e.g., norepinephrine) can be measured before and after the addition of Tribenoside.

| Compound | Tissue Preparation | Concentration Range for Inhibition | Source |

| Tribenoside | Isolated Porcine Venous Preparations | 10 - 30 µg/ml | [cite: Jaques, 1970] |

Reduction of Capillary Permeability

A key mechanism in Tribenoside's anti-edema effect is its ability to reduce the permeability of capillaries, thus preventing fluid leakage into the interstitial space.

-

Animal Model: Rats or guinea pigs are commonly used.

-

Procedure: An intravenous injection of a dye, such as Evans Blue, which binds to plasma albumin, is administered.

-

Inducing Agent: A local increase in permeability is induced by an intradermal injection of an inflammatory mediator like histamine or bradykinin.

-

Treatment: Tribenoside is administered systemically before the challenge with the permeability-inducing agent.

-

Measurement: The amount of dye that extravasates into the tissue at the injection site is quantified after a specific time period. This can be done by extracting the dye from the tissue and measuring its absorbance spectrophotometrically.

-

Analysis: The reduction in dye leakage in the Tribenoside-treated group is compared to the control group.

Wound Healing Properties

Early research also identified Tribenoside's ability to promote wound healing, a property particularly relevant to its use in conditions like hemorrhoids which can involve epithelial injury.

Stimulation of Fibroblast Migration

A critical step in wound healing is the migration of fibroblasts into the wound bed to deposit extracellular matrix. In vitro studies have shown that Tribenoside can stimulate this process.

-

Cell Culture: Human dermal fibroblasts (HDFs) are grown to confluence in a monolayer in culture plates.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The cells are then incubated in a medium containing various concentrations of Tribenoside. A positive control, such as Transforming Growth Factor-beta (TGF-β), and a vehicle control are also included.

-

Monitoring: The closure of the wound area is monitored over time (e.g., at 0, 24, and 48 hours) using light microscopy and image analysis software.

-

Analysis: The rate of wound closure is calculated and compared between the different treatment groups.

| Compound | Cell Type | Concentration | Effect on Wound Closure (at 24h) | Source |

| Tribenoside | Human Dermal Fibroblasts | 10 µM | ~50% closure | [1] |

| Vehicle Control | Human Dermal Fibroblasts | - | ~19% closure | [1] |

| TGF-β (Positive Control) | Human Dermal Fibroblasts | 5 ng/ml | ~45% closure | [1] |

In Vivo Wound Healing

The wound-healing properties of Tribenoside have also been demonstrated in animal models.

-

Animal Model: Wistar rats are anesthetized, and their dorsal skin is shaved and sterilized.

-

Wound Creation: A full-thickness excisional wound is created on the back of each rat using a sterile biopsy punch.

-

Treatment: A formulation containing Tribenoside (e.g., Procto-Glyvenol©) is applied topically to the wounds of the treatment group, typically twice a day. The control group receives no treatment or a vehicle control.

-

Measurement: The wound area is measured on specific days (e.g., day 0, 7, 10, and 14) by tracing the wound margins and using image analysis software.

-

Histological Analysis: After the study period, tissue samples from the wound area are collected for histological examination to assess re-epithelialization, collagen deposition, and overall tissue regeneration.

Conclusion

The early pharmacological studies of Tribenoside established its profile as a multi-faceted therapeutic agent. Its ability to inhibit key inflammatory mediators, enhance venous tone, reduce capillary permeability, and promote wound healing provided a strong rationale for its clinical use in the treatment of hemorrhoids and chronic venous insufficiency. These foundational investigations, employing a range of in vitro and in vivo models, were crucial in characterizing its unique mechanism of action, which combines anti-inflammatory and veno-protective properties, distinguishing it from other anti-inflammatory agents of its time. This guide serves as a technical resource for understanding the seminal research that underpins the ongoing clinical application of Tribenoside.

References

Tribenoside's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside, a synthetic glucofuranoside derivative, has been utilized in clinical practice for its vasoprotective and anti-inflammatory properties, primarily in the management of venous disorders and hemorrhoids. This technical guide delves into the core mechanisms by which tribenoside modulates inflammatory pathways. Its multifaceted action involves the inhibition of various inflammatory mediators, including vasoactive amines and prostaglandins, reduction of vascular permeability, and potential influence on key signaling cascades such as the NF-κB pathway. This document provides a comprehensive overview of the available preclinical data, details experimental methodologies for assessing its anti-inflammatory activity, and presents its mechanism of action through structured data and pathway diagrams.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair. Key players in this process include inflammatory mediators such as histamine, bradykinin, serotonin, prostaglandins, and cytokines, which orchestrate vascular and cellular responses. Tribenoside emerges as a therapeutic agent with a unique pharmacological profile, exerting its effects through multiple pathways to mitigate the inflammatory response.[1][2] This guide will explore the intricate details of tribenoside's interaction with these inflammatory pathways.

Modulation of Vasoactive Amines and Kinins

Tribenoside has been shown to antagonize the effects of key endogenous mediators of inflammation, namely histamine, serotonin, and bradykinin.[1] These mediators are pivotal in the early stages of inflammation, contributing to vasodilation, increased vascular permeability, and pain.

Inhibition of Histamine, Serotonin, and Bradykinin

Preclinical evidence suggests that tribenoside inhibits the release and activity of histamine, serotonin, and bradykinin.[1] This inhibitory action contributes to its ability to reduce edema, pain, and other cardinal signs of inflammation. While the precise molecular interactions are not fully elucidated, the functional antagonism of these mediators is a cornerstone of its anti-inflammatory effect.

Table 1: Effect of Tribenoside on Vasoactive Amines and Kinins

| Mediator | Observed Effect of Tribenoside | Key Pathophysiological Roles of Mediator |

| Histamine | Inhibition of release and/or activity[1] | Vasodilation, increased vascular permeability, pruritus |

| Serotonin | Inhibition of release and/or activity[1] | Vasodilation, increased vascular permeability, pain |

| Bradykinin | Antagonism of activity[1] | Vasodilation, increased vascular permeability, pain |

Regulation of Vascular Permeability

A hallmark of acute inflammation is the increase in vascular permeability, leading to the leakage of plasma fluid and proteins into the interstitial space and resulting in edema. Tribenoside has demonstrated a significant capacity to reduce vascular permeability, a key component of its therapeutic efficacy in venous disorders.[3][4]

Mechanism of Vascular Stabilization

The stabilizing effect of tribenoside on blood vessel walls prevents excessive fluid extravasation.[1] This action is likely a consequence of its antagonistic effects on histamine and bradykinin, both of which are potent inducers of vascular leakage. By counteracting these mediators, tribenoside helps maintain the integrity of the endothelial barrier.

Figure 1: Tribenoside's inhibition of histamine and bradykinin reduces vascular permeability.

Modulation of the Arachidonic Acid Cascade

The metabolism of arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways leads to the production of potent inflammatory mediators, namely prostaglandins and leukotrienes. The effect of tribenoside on this cascade has been a subject of investigation, with some conflicting reports in the literature.

Cyclooxygenase (COX) and Prostaglandin Synthesis

An early report from 1977 suggested that tribenoside does not affect the prostaglandin-synthetase system.[1] However, a more recent review from 2016 indicates that tribenoside exhibits inhibitory activity against prostaglandins.[5] This discrepancy may be due to different experimental setups or a more nuanced mechanism of action that does not involve direct inhibition of the COX enzyme but rather downstream pathways or substrate availability. Further research is required to definitively characterize the interaction of tribenoside with the COX pathway and to quantify its effects on prostaglandin synthesis.

Lipoxygenase (LOX) Pathway

The role of tribenoside in the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, is not well-documented in the available literature. Given that leukotrienes are significant contributors to inflammation, particularly in allergic and respiratory conditions, this represents an area for future investigation to complete the understanding of tribenoside's anti-inflammatory profile.

Figure 2: The arachidonic acid cascade and the potential, yet unconfirmed, inhibitory point of tribenoside.

Influence on Intracellular Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct evidence is limited, the broad anti-inflammatory effects of tribenoside suggest a potential modulatory role on the NF-κB pathway. Inhibition of NF-κB activation would represent a significant upstream mechanism for its anti-inflammatory properties.

Figure 3: Hypothesized inhibitory effect of tribenoside on the NF-κB signaling pathway.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To further elucidate the mechanisms of tribenoside, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays relevant to its observed anti-inflammatory effects.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

-

Objective: To evaluate the in vivo anti-inflammatory effect of tribenoside on edema formation.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Fast animals overnight with free access to water.

-

Administer tribenoside or vehicle control orally or intraperitoneally at predetermined doses.

-

After a set absorption time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Assay: Histamine Release from Mast Cells

-

Objective: To quantify the inhibitory effect of tribenoside on histamine release from mast cells.

-

Cell Model: Rat peritoneal mast cells or a human mast cell line (e.g., HMC-1).

-

Procedure:

-

Isolate and purify mast cells.

-

Pre-incubate the cells with various concentrations of tribenoside or vehicle control.

-

Induce histamine release using a secretagogue (e.g., compound 48/80, calcium ionophore A23187, or antigen in sensitized cells).

-

Separate the cells from the supernatant by centrifugation.

-

Measure the histamine content in the supernatant and the cell pellet using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Calculate the percentage of histamine release and the percentage inhibition of release by tribenoside.

In Vitro Assay: Vascular Permeability

-

Objective: To assess the effect of tribenoside on endothelial barrier function.

-

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a semi-permeable membrane (e.g., Transwell inserts).

-

Procedure:

-

Culture HUVECs to form a confluent monolayer on the inserts.

-

Treat the monolayer with tribenoside or vehicle control.

-

Add a permeability-inducing agent (e.g., histamine or bradykinin) to the upper chamber.

-

Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber.

-

At various time points, collect samples from the lower chamber and measure the fluorescence intensity.

-

-

Data Analysis: Quantify the flux of FITC-dextran across the monolayer as a measure of permeability and determine the effect of tribenoside.

Conclusion and Future Directions

Tribenoside exerts its anti-inflammatory effects through a multi-target mechanism, primarily by antagonizing key inflammatory mediators like histamine, bradykinin, and serotonin, and by reducing vascular permeability. The conflicting reports on its interaction with the prostaglandin synthesis pathway warrant further investigation to clarify its precise role in the arachidonic acid cascade. Moreover, exploring its effects on the LOX pathway and definitively characterizing its influence on the NF-κB signaling cascade will provide a more complete picture of its immunomodulatory properties. The application of standardized and quantitative in vivo and in vitro assays will be crucial in generating the detailed data needed to fully understand and potentially expand the therapeutic applications of tribenoside in inflammatory conditions.

References

- 1. The pharmacological activity of tribenoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tribenoside? [synapse.patsnap.com]

- 3. Tribenoside and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. europeanreview.org [europeanreview.org]

Unraveling the Molecular Interactions of Tribenoside within Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside, a synthetic glucofuranoside derivative, has long been utilized for its vasoprotective and anti-inflammatory properties, particularly in the management of venous disorders. While its clinical efficacy is well-documented, a comprehensive understanding of its direct molecular targets and mechanisms of action within endothelial cells remains an area of active investigation. This technical guide synthesizes the current, albeit limited, scientific literature to provide an in-depth overview of the known molecular interactions of Tribenoside in the vascular endothelium. We will delve into its established effects on basement membrane components, its putative role in key signaling pathways, and its influence on fundamental endothelial cell functions. This guide aims to equip researchers and drug development professionals with a foundational understanding of Tribenoside's endothelial pharmacology and to highlight areas ripe for future exploration.

Introduction

The vascular endothelium is a critical regulator of vascular homeostasis, orchestrating processes such as vasodilation, inflammation, and coagulation. Endothelial dysfunction is a hallmark of numerous cardiovascular pathologies. Tribenoside exerts its therapeutic effects by modulating endothelial cell function, thereby reducing capillary permeability and inflammation. This document provides a detailed examination of the molecular underpinnings of these effects.

Known Molecular Target: Laminin α5 and Basement Membrane Integrity

The most definitive molecular effect of Tribenoside identified to date is its ability to upregulate the expression of laminin α5 , a key component of the endothelial basement membrane. The basement membrane provides structural support to the endothelium and plays a crucial role in regulating cell signaling, adhesion, and migration.

Quantitative Data on Laminin α5 Expression

A pivotal study, although conducted on human keratinocytes (HaCaT cells) which share similarities with endothelial cells in their reliance on a basement membrane, provides the most direct quantitative evidence of Tribenoside's effect on laminin expression.

| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |

| HaCaT | Tribenoside | Laminin α5 | 4-fold increase | [1] |

Table 1: Effect of Tribenoside on Laminin α5 Gene Expression

This finding suggests that a primary mechanism of Tribenoside's vasoprotective action is the reinforcement of the basement membrane structure, which is often compromised in conditions of venous insufficiency.

Experimental Protocol: Real-Time PCR for Laminin α5 Expression

The following protocol is adapted from the study that quantified the effect of Tribenoside on laminin expression.[1]

Objective: To quantify the relative mRNA expression of laminin α5 in endothelial cells following treatment with Tribenoside.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Tribenoside solution

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

Primers for Laminin α5 and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Treat cells with varying concentrations of Tribenoside or vehicle control for a predetermined time course (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for laminin α5 or the reference gene, and cDNA template.

-

Perform the real-time PCR using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative expression of laminin α5 mRNA normalized to the reference gene using the ΔΔCt method.

Influence on Endothelial Cell Migration and Wound Healing

Tribenoside has been shown to promote cell migration, a critical process in wound healing and the maintenance of endothelial integrity.

Quantitative Data on Endothelial Cell Migration

A study on human dermal fibroblasts, which are also key players in wound repair, demonstrated a concentration-dependent increase in wound closure with Tribenoside treatment.

| Cell Line | Treatment (24h) | % Wound Closure | Reference |

| Human Dermal Fibroblasts | Vehicle Control | 19% | [2] |

| Human Dermal Fibroblasts | 10 µM Tribenoside | 50% | [2] |

Table 2: Effect of Tribenoside on In Vitro Wound Healing

These findings suggest that Tribenoside may directly stimulate the migratory capacity of endothelial cells, contributing to the repair of damaged vascular endothelium.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

The following is a generalized protocol for assessing the effect of Tribenoside on endothelial cell migration.[2]

Objective: To evaluate the effect of Tribenoside on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Tribenoside solution

-

Culture plates

-

Pipette tip or cell scraper

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed HUVECs in a culture plate and grow to a confluent monolayer.

-

Creating the "Wound": Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove detached cells and add fresh medium containing different concentrations of Tribenoside or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time.

Putative Effects on Inflammatory Signaling Pathways

While direct evidence in endothelial cells is lacking, Tribenoside's well-established anti-inflammatory properties suggest its involvement in modulating key inflammatory signaling pathways. It is known to inhibit inflammatory mediators like histamine and prostaglandins.[3][4][5] The following sections describe the hypothetical involvement of Tribenoside in these pathways within endothelial cells, which warrants further investigation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation in endothelial cells, controlling the expression of adhesion molecules and pro-inflammatory cytokines. Given Tribenoside's anti-inflammatory effects, it is plausible that it may inhibit NF-κB activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals into cellular responses, including inflammation and cell proliferation. The anti-inflammatory and cell migration-modulating effects of Tribenoside may be partly mediated through the regulation of these pathways.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of endothelial cell survival, proliferation, and migration. Given Tribenoside's effects on cell migration, it is conceivable that it interacts with components of this pathway.

Future Directions and Conclusion

The current body of research provides a foundational, yet incomplete, picture of the molecular targets of Tribenoside in endothelial cells. The upregulation of laminin α5 stands as the most robustly supported mechanism, directly linking Tribenoside to the maintenance of vascular integrity. However, its precise interactions with intracellular signaling cascades that govern inflammation, proliferation, and migration in endothelial cells remain largely speculative.

Future research should focus on:

-

Directly investigating the effects of Tribenoside on endothelial cells , particularly concerning the expression of laminins and other basement membrane components.

-

Elucidating the impact of Tribenoside on the NF-κB, MAPK, and PI3K/Akt signaling pathways in endothelial cells using techniques such as Western blotting for phosphorylated signaling proteins and reporter gene assays.

-

Quantifying the effects of Tribenoside on endothelial cell adhesion molecule expression (e.g., ICAM-1, VCAM-1) and leukocyte-endothelial interactions.

-

Performing comprehensive transcriptomic and proteomic analyses of Tribenoside-treated endothelial cells to identify novel molecular targets.

References

Tribenoside's Effect on Capillary Permeability and Integrity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside, a synthetic glucofuranoside derivative, has demonstrated significant therapeutic effects on vascular disorders, primarily through its ability to reduce capillary permeability and enhance vascular integrity. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed methodologies related to the action of tribenoside on the microvasculature. Evidence from in vitro and in vivo studies indicates that tribenoside exerts its effects through a multi-faceted approach, including the inhibition of inflammatory mediators, modulation of the extracellular matrix, and promotion of wound healing processes. This document synthesizes available quantitative data, presents detailed experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Capillary permeability is a critical physiological process that regulates the exchange of fluids, nutrients, and waste products between the blood and surrounding tissues. Disruption of capillary integrity and subsequent hyperpermeability are hallmark features of various pathological conditions, including inflammation, edema, and vascular disorders such as chronic venous insufficiency and hemorrhoids.[1][2] Tribenoside has been identified as a vasoprotective agent that effectively mitigates these conditions by targeting the underlying mechanisms of capillary leakage and compromised vascular structure.[2][3] This guide delves into the core actions of tribenoside on capillary permeability and integrity, providing a technical foundation for further research and therapeutic development.

Mechanism of Action

Tribenoside's primary mechanism of action involves the stabilization of capillary walls and a reduction in their permeability.[3] This is achieved through two main pathways: the inhibition of inflammatory mediators and the reinforcement of the capillary basement membrane.

Anti-inflammatory Effects

Inflammatory mediators such as histamine, bradykinin, and serotonin are potent inducers of vasodilation and increased vascular permeability.[3][4] Tribenoside has been shown to inhibit the release and activity of these pro-inflammatory substances, thereby preventing the formation of gaps between endothelial cells and reducing the extravasation of fluid into the interstitial space.[3][5] This anti-inflammatory action contributes significantly to its therapeutic efficacy in inflammatory vascular conditions.

Strengthening of the Capillary Basement Membrane

The basement membrane is a specialized layer of the extracellular matrix that provides structural support to the capillary endothelium and plays a crucial role in regulating its permeability.[6] Tribenoside has been demonstrated to enhance the integrity of the basement membrane by upregulating the expression of key protein components, particularly laminin α5.[2][6] Laminins are essential for the assembly and stability of the basement membrane.[6] By promoting the synthesis of these proteins, tribenoside helps to repair and reinforce the capillary structure, leading to decreased permeability and improved vascular integrity.[2][6]

Quantitative Data from Key Experimental Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of tribenoside.

Table 1: In Vitro Efficacy of Tribenoside

| Parameter Measured | Cell Line | Treatment | Result | Statistical Significance | Reference |

| Laminin α5 mRNA Expression | HaCaT (Human Keratinocytes) | Tribenoside (30 µM for 1 hour) | 4-fold increase compared to control | Not specified in abstract | [2] |

| Fibroblast Migration (Wound Closure) | HDF (Human Dermal Fibroblasts) | Tribenoside (10 µM for 24 hours) | 50% wound closure vs. 19% in control | p < 0.05 | [1][7] |

Table 2: In Vivo Efficacy of Tribenoside (as part of Procto-Glyvenol®)

| Parameter Measured | Animal Model | Treatment | Result | Statistical Significance | Reference |

| Wound Re-epithelialization | Rat (Full-thickness excisional wound) | Procto-Glyvenol® (topical) | Improved re-epithelialization compared to vehicle | Not specified in abstract | [1][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Upregulation of Laminin α5 Expression in HaCaT Cells

This protocol is based on the study by Kikkawa et al. (2010), which demonstrated the effect of tribenoside on laminin expression in human keratinocytes.[2]

Objective: To quantify the change in laminin α5 mRNA expression in HaCaT cells following treatment with tribenoside.

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Tribenoside

-

RNA extraction kit

-

Reverse transcription kit

-

Real-time PCR system

-

Primers specific for laminin α5 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed HaCaT cells in appropriate culture plates and allow them to reach sub-confluency. Treat the cells with 30 µM tribenoside dissolved in the culture medium for 1 hour. A vehicle control (medium with the solvent used for tribenoside) should be run in parallel.

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time quantitative PCR using primers specific for laminin α5 and the housekeeping gene. The reaction mixture should contain cDNA, primers, and a suitable SYBR Green or TaqMan master mix.

-

Data Analysis: Calculate the relative expression of laminin α5 mRNA normalized to the housekeeping gene using the ΔΔCt method.

In Vitro Fibroblast Migration (Scratch) Assay

This protocol is adapted from the preclinical study on Procto-Glyvenol® to assess the effect of tribenoside on cell migration.[1][7]

Objective: To evaluate the effect of tribenoside on the migration of human dermal fibroblasts in an in vitro wound healing model.

Materials:

-

Human Dermal Fibroblasts (HDF)

-

Fibroblast growth medium

-

Basal medium (without growth factors)

-

Tribenoside

-

TGF-β (positive control)

-

48-well plates

-

Pipette tips (p10 and p200)

-

Vacuum tube

-

Phosphate-Buffered Saline (PBS)

-

Light microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed 6.5 x 10^4 HDF cells per well in 48-well plates and culture until they reach full confluence.

-

Wound Creation: Create a circular wound in the center of each well by using a p10 pipette tip overlaid on a p200 tip attached to a vacuum tube. Aspirate a circular layer of cells with gentle and brief contact.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add basal medium containing 1% FBS with different concentrations of tribenoside (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control and a positive control (e.g., 5 ng/ml TGF-β).

-

Incubation and Imaging: Incubate the plates for 48 hours. Capture images of the wound area at 0, 24, and 48 hours using a light microscope.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

In Vivo Full-Thickness Excisional Wound Model in Rats

This protocol, from the same preclinical study, evaluates the in vivo wound healing properties of a tribenoside-containing formulation.[1][7]

Objective: To assess the effect of topical Procto-Glyvenol® on the re-epithelialization of full-thickness excisional wounds in a rat model.

Materials:

-

Sprague-Dawley rats

-

Anesthetic agents

-

Surgical instruments for creating excisional wounds

-

Procto-Glyvenol® cream

-

Vehicle control cream

-

Wound dressings

-

Digital camera for wound imaging

Procedure:

-

Animal Preparation: Anesthetize the rats according to approved animal care and use protocols. Shave the dorsal area of the rats.

-

Wound Creation: Create full-thickness excisional wounds of a standardized size on the back of each rat using a biopsy punch or surgical scissors.

-

Treatment: Topically apply Procto-Glyvenol® or the vehicle control to the wounds. Cover the wounds with an appropriate dressing.

-

Monitoring and Re-application: Monitor the animals daily. Re-apply the treatments at specified intervals (e.g., every 48 hours).

-

Wound Area Measurement: Capture digital images of the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

-

Data Analysis: Measure the wound area from the digital images using image analysis software. Calculate the percentage of wound closure over time. At the end of the study, histological analysis of the wound tissue can be performed to assess re-epithelialization and collagen deposition.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in tribenoside's mechanism of action.

Caption: Tribenoside's anti-inflammatory action on capillary permeability.

Caption: Tribenoside's effect on basement membrane integrity.

Caption: Workflow for Laminin α5 Expression Analysis.

Conclusion

Tribenoside demonstrates a robust capacity to enhance capillary integrity and reduce permeability through a dual mechanism of anti-inflammatory action and reinforcement of the capillary basement membrane. The quantitative data from preclinical studies, although limited, strongly support these mechanisms. The upregulation of laminin α5 expression and the promotion of fibroblast migration are key molecular events that contribute to its therapeutic effects. The detailed experimental protocols provided herein offer a foundation for further investigation into the specific molecular targets and signaling pathways modulated by tribenoside. Future research employing in vivo permeability assays and advanced endothelial cell culture models will be instrumental in further elucidating the full spectrum of tribenoside's vasoprotective properties and optimizing its clinical applications.

References

- 1. europeanreview.org [europeanreview.org]

- 2. The influence of Tribenoside on expression and deposition of epidermal laminins in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Tribenoside: A Technical Guide to its Analgesic and Wound Healing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside, a synthetic glucofuranoside derivative, has long been utilized in clinical practice for the management of venous disorders, most notably hemorrhoids. Its therapeutic efficacy is attributed to a multifaceted pharmacological profile that encompasses veno-protective, anti-inflammatory, analgesic, and wound healing properties. This technical guide provides an in-depth exploration of the molecular mechanisms and experimental evidence underpinning the analgesic and wound healing effects of Tribenoside. We delve into its influence on key inflammatory mediators, its role in basement membrane reconstruction through the upregulation of laminin α5, and its impact on fibroblast migratory activity. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Tribenoside is a vasoprotective agent with a well-established clinical history in the treatment of hemorrhoids and other venous insufficiencies[1]. Beyond its primary vascular effects, Tribenoside exhibits notable mild anti-inflammatory, analgesic, and wound healing capabilities[1]. This guide focuses on elucidating the scientific basis for these secondary, yet clinically significant, properties. Understanding the precise mechanisms of action is crucial for optimizing its therapeutic application and exploring its potential in other clinical contexts.

Analgesic Properties of Tribenoside

The analgesic effect of Tribenoside is primarily linked to its potent anti-inflammatory activity. By modulating the release of key pro-inflammatory mediators, Tribenoside effectively mitigates the inflammatory cascade that often underlies pain.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Tribenoside has been shown to inhibit the release of several endogenous substances known to activate nociceptors and contribute to inflammatory pain. These include:

-

Histamine: A key mediator of immediate hypersensitivity reactions and inflammation.

-

Bradykinin: A potent vasodilator that increases vascular permeability and is implicated in the sensation of pain.

-

Serotonin: A neurotransmitter that, in the periphery, contributes to pain and inflammation.

By reducing the local concentration of these inflammatory amines, Tribenoside dampens the signaling that leads to pain and discomfort[2]. It is noteworthy that Tribenoside's anti-inflammatory action does not involve the prostaglandin-synthetase system, distinguishing it from non-steroidal anti-inflammatory drugs (NSAIDs) and suggesting a different safety profile[3].

Table 1: Summary of Tribenoside's Anti-inflammatory and Analgesic Mechanisms

| Mechanism | Mediators/Pathways Involved | Therapeutic Effect | Reference |

| Anti-inflammatory | Inhibition of histamine, bradykinin, and serotonin release | Reduction of swelling, pain, and discomfort | [2] |

| Analgesic | Attributed to anti-inflammatory action and potential direct neural pathway modulation | Diminished sensation of pain | [2] |

Experimental Protocols for Assessing Analgesia

Standard preclinical models are employed to evaluate the analgesic efficacy of compounds like Tribenoside.

This is a widely used visceral pain model.

-

Objective: To assess the peripheral analgesic activity of a test compound.

-

Methodology:

-

Rodents (typically mice) are pre-treated with Tribenoside or a vehicle control at varying doses.

-

After a specified period, a dilute solution of acetic acid is injected intraperitoneally.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined duration.

-

A reduction in the number of writhes compared to the control group indicates an analgesic effect.

-

This model is used to evaluate central analgesic activity.

-

Objective: To measure the response latency to a thermal stimulus.

-

Methodology:

-